molecular formula C13H19NO2 B5682230 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine

Cat. No.: B5682230
M. Wt: 221.29 g/mol
InChI Key: WRVYQWCFAABEKV-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C13H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the pyrrolidine ring.

  • Step 1: : Preparation of 2-(2-methoxyphenoxy)ethanol

    • React 2-methoxyphenol with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to obtain 2-(2-methoxyphenoxy)ethanol.
    • Reaction conditions: 60-80°C, 4-6 hours.
  • Step 2: : Formation of this compound

    • React 2-(2-methoxyphenoxy)ethanol with pyrrolidine in the presence of a base (e.g., sodium hydride).
    • Reaction conditions: 80-100°C, 6-8 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyrrolidine ring can be reduced to form a tetrahydropyrrole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylpyrrolidine.

    Reduction: Formation of 1-[2-(2-methoxyphenoxy)ethyl]tetrahydropyrrole.

    Substitution: Formation of 1-[2-(2-halophenoxy)ethyl]pyrrolidine derivatives.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-hydroxyphenoxy)ethyl]pyrrolidine
  • 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
  • 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine

Uniqueness

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and biological activity.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVYQWCFAABEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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